molecular formula C34H38N2O9 B15285556 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

Cat. No.: B15285556
M. Wt: 618.7 g/mol
InChI Key: SGFXBTBQHJNOAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and glycine. The process begins with the protection of the amino group of aspartic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is then protected with a tert-butyl ester (OtBu). Glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of Fmoc-Asp(OtBu)-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the use of large quantities of reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-(Dmb)Gly-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc, OtBu, and Dmb protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-(Dmb)Gly-OH involves the protection of the amino and carboxyl groups of aspartic acid and glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the OtBu and Dmb groups protect the carboxyl groups. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OtBu)-(Dmb)Gly-OH but lacks the Dmb group, making it less effective in preventing aspartimide formation.

    Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but with glutamic acid instead of aspartic acid.

Uniqueness

Fmoc-Asp(OtBu)-(Dmb)Gly-OH is unique due to its ability to prevent aspartimide formation, which is a common issue in peptide synthesis. The presence of the Dmb group provides additional protection, making it more effective than similar compounds.

Properties

Molecular Formula

C34H38N2O9

Molecular Weight

618.7 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)

InChI Key

SGFXBTBQHJNOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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